molecular formula C9H6F2O4 B1419160 2,2-Difluoro-2-(4-formylphenoxy)acetic acid CAS No. 1155459-90-7

2,2-Difluoro-2-(4-formylphenoxy)acetic acid

Cat. No.: B1419160
CAS No.: 1155459-90-7
M. Wt: 216.14 g/mol
InChI Key: QCWNOKOXNFYRSK-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-formylphenoxy)acetic acid is an organic compound with the molecular formula C9H6F2O4 It is characterized by the presence of two fluorine atoms, a formyl group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(4-formylphenoxy)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-hydroxybenzaldehyde and 2,2-difluoroacetic acid.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 4-hydroxybenzaldehyde is first reacted with 2,2-difluoroacetic acid in the presence of a base to form the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(4-formylphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed:

    Oxidation: 2,2-Difluoro-2-(4-carboxyphenoxy)acetic acid

    Reduction: 2,2-Difluoro-2-(4-hydroxyphenoxy)acetic acid

    Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used

Scientific Research Applications

2,2-Difluoro-2-(4-formylphenoxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of fluorine-containing compounds and their reactivity.

    Biology: The compound can be used in the development of fluorinated pharmaceuticals, as fluorine atoms often enhance the biological activity and metabolic stability of drugs.

    Medicine: Research into its potential as a building block for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(4-formylphenoxy)acetic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for its molecular targets, often enhancing its potency and stability.

Comparison with Similar Compounds

    2,2-Difluoroacetic acid: Lacks the phenoxy and formyl groups, making it less complex and less versatile in synthetic applications.

    4-Formylphenoxyacetic acid: Contains the phenoxy and formyl groups but lacks the fluorine atoms, resulting in different reactivity and properties.

    2,2-Difluoro-2-(4-hydroxyphenoxy)acetic acid: Similar structure but with a hydroxyl group instead of a formyl group, leading to different chemical behavior.

Uniqueness: 2,2-Difluoro-2-(4-formylphenoxy)acetic acid is unique due to the combination of fluorine atoms and a formyl group attached to a phenoxyacetic acid backbone. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,2-difluoro-2-(4-formylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O4/c10-9(11,8(13)14)15-7-3-1-6(5-12)2-4-7/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWNOKOXNFYRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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